(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
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Overview
Description
(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring, a trifluoromethyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to a series of reactions to form the final product. Key steps may include:
Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with an appropriate reagent.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.
Formation of the nitrile group: This can be accomplished through the reaction of an appropriate precursor with cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus inhibiting the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: Known for its use as a ligand in coordination chemistry.
Dichloroaniline: Used in the production of dyes and herbicides.
Uniqueness
(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is unique due to its combination of a morpholine ring, a trifluoromethyl group, and a nitrile group, which confer specific chemical properties and reactivity. This makes it distinct from other compounds like 2,2’-bipyridyl and dichloroaniline, which have different structures and applications.
Properties
IUPAC Name |
(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c16-15(17,18)13-3-1-2-11(9-13)8-12(10-19)14(21)20-4-6-22-7-5-20/h1-3,8-9H,4-7H2/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHAVQKOUOFYMX-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC(=CC=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC(=CC=C2)C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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